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Compound of Interest

Compound Name: 6-Ethylpyridin-2-amine

Cat. No.: B1581705 Get Quote

An In-depth Technical Guide to the Predicted Spectroscopic Data of 6-Ethylpyridin-2-amine
(NMR, IR, MS)

Disclaimer: Experimental spectroscopic data for 6-Ethylpyridin-2-amine is not readily

available in public scientific databases. This guide, therefore, presents a comprehensive

prediction and interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data. These predictions are grounded in fundamental

spectroscopic principles and comparison with structurally analogous compounds, such as 2-

amino-6-methylpyridine.

Introduction and Compound Overview
6-Ethylpyridin-2-amine (CAS: 21717-29-3), a substituted aminopyridine, is a valuable building

block in synthetic organic chemistry, particularly in the development of pharmaceuticals and

agrochemicals.[1] Its structure, featuring a pyridine ring with both an amino and an ethyl

substituent, gives rise to a unique electronic and structural profile. Accurate spectroscopic

characterization is paramount for confirming its identity, purity, and structure in any research or

development setting. This guide provides a detailed predictive analysis of the key

spectroscopic features of 6-Ethylpyridin-2-amine, offering a robust reference for researchers

in the absence of published experimental spectra.

Chemical Structure:

IUPAC Name: 6-ethylpyridin-2-amine[2]
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Molecular Formula: C₇H₁₀N₂[3]

Molecular Weight: 122.17 g/mol [3]

Structure: An ethyl group at position 6 and an amino group at position 2 of a pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 6-Ethylpyridin-2-amine, ¹H and ¹³C NMR will provide definitive

information about the arrangement of protons and carbon atoms, respectively.

Experimental Protocol: NMR Analysis
A standard approach for acquiring NMR spectra for a sample like 6-Ethylpyridin-2-amine
would involve dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated

solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small

amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectra would then be

recorded on a 400 MHz or higher field spectrometer.
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Caption: Workflow for NMR Spectroscopic Analysis.

Predicted ¹H NMR Spectrum
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The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the amino

group protons, and the ethyl group protons. The electron-donating amino group will shield the

ring protons, shifting them upfield compared to unsubstituted pyridine.

Table 1: Predicted ¹H NMR Chemical Shifts for 6-Ethylpyridin-2-amine (in CDCl₃, 400 MHz)

Protons
Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

H-3 ~6.3 - 6.5 Doublet (d) 1H Pyridine Ring

H-4 ~7.2 - 7.4 Triplet (t) or dd 1H Pyridine Ring

H-5 ~6.5 - 6.7 Doublet (d) 1H Pyridine Ring

-NH₂ ~4.5 - 5.5
Broad Singlet (br

s)
2H Amino Group

-CH₂- ~2.6 - 2.8 Quartet (q) 2H Ethyl Group

-CH₃ ~1.2 - 1.4 Triplet (t) 3H Ethyl Group

Causality and Interpretation:

Aromatic Region: The signals for H-3, H-4, and H-5 on the pyridine ring are expected

between 6.3 and 7.4 ppm. H-4 will likely be the most downfield of the three due to its position

relative to the nitrogen atom, appearing as a triplet due to coupling with both H-3 and H-5. H-

3 and H-5 will appear as doublets. For the analogous 2-amino-6-methylpyridine, these

aromatic protons appear at 6.13, 7.14, and 6.32 ppm.[4]

Amino Protons: The amino (-NH₂) protons typically appear as a broad singlet due to

quadrupole broadening and potential hydrogen exchange. The chemical shift can vary

depending on solvent and concentration.

Ethyl Group: The ethyl group will present a classic quartet for the methylene (-CH₂) protons

and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling with each other.

Predicted ¹³C NMR Spectrum
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The ¹³C NMR spectrum will show seven distinct carbon signals. The carbons attached to

nitrogen atoms (C2 and C6) will be the most downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-Ethylpyridin-2-amine (in CDCl₃, 100 MHz)

Carbon
Predicted Chemical Shift
(δ, ppm)

Assignment

C2 ~158 - 160 Pyridine Ring (C-NH₂)

C3 ~108 - 112 Pyridine Ring

C4 ~138 - 140 Pyridine Ring

C5 ~110 - 114 Pyridine Ring

C6 ~159 - 162 Pyridine Ring (C-Ethyl)

-CH₂- ~28 - 32 Ethyl Group

-CH₃ ~13 - 16 Ethyl Group

Causality and Interpretation:

Aromatic Carbons: C2 and C6, being directly attached to heteroatoms, are significantly

deshielded and appear far downfield. C4 is also deshielded by the ring nitrogen. C3 and C5

are shielded by the electron-donating amino group.

Aliphatic Carbons: The ethyl group carbons will appear in the typical upfield aliphatic region.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Analysis
For a liquid sample like 6-Ethylpyridin-2-amine, the IR spectrum is most conveniently

obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A
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drop of the liquid is placed on the ATR crystal, and the spectrum is recorded over the range of

4000-400 cm⁻¹.
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Caption: Workflow for Infrared (IR) Spectroscopic Analysis.

Predicted IR Absorption Bands
The IR spectrum of 6-Ethylpyridin-2-amine will be dominated by absorptions from the N-H

bonds of the amino group, C-H bonds of the ethyl group and aromatic ring, and the C=C/C=N

bonds of the pyridine ring.

Table 3: Predicted Major IR Absorption Bands for 6-Ethylpyridin-2-amine
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group Intensity

3450 - 3300
N-H Asymmetric &

Symmetric Stretch
Primary Amine (-NH₂) Medium-Strong

3100 - 3000 C-H Aromatic Stretch Pyridine Ring Medium

2980 - 2850 C-H Aliphatic Stretch
Ethyl Group (-CH₂, -

CH₃)
Medium-Strong

1640 - 1580 N-H Bend (Scissoring) Primary Amine (-NH₂) Strong

1600 - 1450
C=C and C=N Ring

Stretching
Pyridine Ring

Strong, Multiple

Bands

1350 - 1250 C-N Aromatic Stretch Aryl-Amine Strong

900 - 675
C-H Out-of-Plane

Bend
Aromatic Ring Strong

Causality and Interpretation:

N-H Vibrations: As a primary amine, 6-Ethylpyridin-2-amine is expected to show two

distinct N-H stretching bands in the 3450-3300 cm⁻¹ region, corresponding to asymmetric

and symmetric vibrations.[5] A strong N-H bending vibration should also be present around

1600 cm⁻¹.[5]

C-H Vibrations: The spectrum will show both aromatic C-H stretches (above 3000 cm⁻¹) and

aliphatic C-H stretches from the ethyl group (below 3000 cm⁻¹).[6]

Pyridine Ring: The characteristic C=C and C=N stretching vibrations of the pyridine ring will

appear as a series of sharp, strong bands in the 1600-1450 cm⁻¹ "fingerprint" region.[6]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, allowing for the determination of molecular weight and structural features.
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Experimental Protocol: MS Analysis
Electron Ionization (EI) mass spectrometry is a common technique for volatile, thermally stable

compounds like 6-Ethylpyridin-2-amine. The sample would be introduced into the high-

vacuum source of the mass spectrometer, where it is bombarded with high-energy electrons

(typically 70 eV). This causes ionization and fragmentation. The resulting ions are then

separated by their m/z ratio and detected.
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Caption: Workflow for Electron Ionization Mass Spectrometry (EI-MS).

Predicted Mass Spectrum
The EI mass spectrum will provide the molecular weight and key fragmentation patterns.

Table 4: Predicted Major Ions in the EI Mass Spectrum of 6-Ethylpyridin-2-amine
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m/z Predicted Ion Fragmentation Pathway

122 [C₇H₁₀N₂]⁺˙ Molecular Ion (M⁺˙)

107 [M - CH₃]⁺
Loss of a methyl radical

(Benzylic cleavage)

94 [M - C₂H₄]⁺˙
McLafferty rearrangement

(loss of ethene)

93 [M - C₂H₅]⁺ Loss of an ethyl radical

78 [C₅H₄N]⁺
Fragmentation of the pyridine

ring

Causality and Interpretation:

Molecular Ion (M⁺˙): A prominent molecular ion peak is expected at m/z = 122,

corresponding to the molecular weight of the compound.

Benzylic Cleavage: The most characteristic fragmentation for alkyl-substituted aromatic rings

is the cleavage of the bond beta to the ring. For 6-Ethylpyridin-2-amine, this involves the

loss of a methyl radical (•CH₃) from the ethyl group, leading to a very stable ion at m/z = 107.

This is often the base peak in the spectrum. The mass spectrum of the related compound 2-

ethyl-6-methylpyridine shows a strong peak from the loss of a methyl group.[7]

McLafferty Rearrangement: If a gamma-hydrogen is present, a McLafferty rearrangement

can occur. This would involve the transfer of a hydrogen from the ethyl group to the pyridine

nitrogen, followed by the elimination of a neutral ethene molecule, resulting in a fragment at

m/z = 94.

Loss of Ethyl Radical: Direct cleavage of the ethyl group would result in a fragment at m/z =

93.

Safety and Handling
While a specific safety data sheet for 6-Ethylpyridin-2-amine is not widely available, related

aminopyridines are classified as toxic if swallowed or in contact with skin and can cause skin

and eye irritation.[1] Therefore, appropriate personal protective equipment (PPE), including
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gloves, safety goggles, and a lab coat, should be worn at all times. All handling should be

performed in a well-ventilated fume hood.

Conclusion
This guide provides a detailed, theory-backed prediction of the NMR, IR, and MS spectra of 6-
Ethylpyridin-2-amine. The predicted data, summarized in the tables above, offers a valuable

reference for researchers to aid in the identification and characterization of this compound. The

¹H NMR is expected to show characteristic aromatic and ethyl group signals, the IR spectrum

will be dominated by N-H and C=N/C=C absorptions, and the mass spectrum will likely show a

prominent molecular ion at m/z 122 and a base peak at m/z 107. These predictions provide a

solid foundation for the structural analysis of 6-Ethylpyridin-2-amine in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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